6-Bromo-4-fluoroindolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

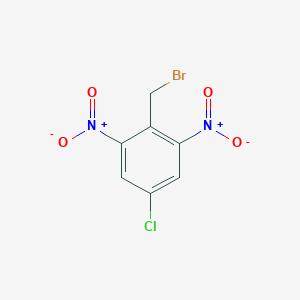

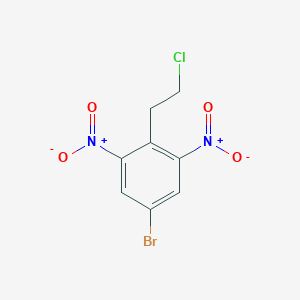

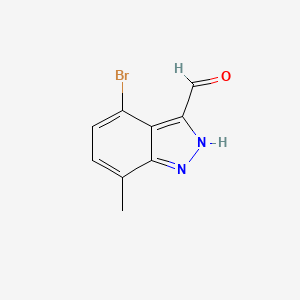

“6-Bromo-4-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 . It is a synthetic derivative of the indole alkaloid tryptophan.

Synthesis Analysis

The synthesis of “6-Bromo-4-fluoroindolin-2-one” involves a formal (4 + 1) annulation between N - (o-chloromethyl)aryl amides and 3-chlorooxindoles through in situ generated aza-ortho-QMs with 3-chlorooxindoles .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-fluoroindolin-2-one” is represented by the linear formula C8H5BrFNO . The InChI code for this compound is 1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H .

Physical And Chemical Properties Analysis

“6-Bromo-4-fluoroindolin-2-one” is a pale-yellow to yellow-brown solid . It is stored in a sealed container at room temperature .

Applications De Recherche Scientifique

Life Sciences Research

6-Bromo-4-fluoroindolin-2-one: is utilized in life sciences research for its potential role in the synthesis of bioactive molecules. It serves as a building block in the design of compounds with biological relevance, such as inhibitors of specific enzymes or receptors within cellular pathways .

Material Science

In material science, this compound can contribute to the development of novel materials with unique properties. Its incorporation into polymers or other macromolecular structures could lead to materials with enhanced stability, fluorescence, or other desirable characteristics .

Chemical Synthesis

This indolinone derivative is a valuable intermediate in organic synthesis. It can be used to construct complex molecular architectures, including natural products and pharmaceuticals, through various synthetic routes .

Chromatography

The compound’s distinct chemical properties make it suitable as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .

Analytical Chemistry

6-Bromo-4-fluoroindolin-2-one: can be employed in analytical chemistry as a reagent or a precursor to reagents used in analytical assays, potentially enhancing the detection sensitivity for specific analytes .

Alzheimer’s Disease Research

Research has indicated the potential of indolin-2-one derivatives in the treatment of Alzheimer’s disease. Compounds synthesized from 6-Bromo-4-fluoroindolin-2-one may act as acetylcholine esterase (AChE) inhibitors, a therapeutic approach for managing symptoms of Alzheimer’s .

Antioxidant Studies

While most compounds in this category show weak scavenging activity, the structural framework of 6-Bromo-4-fluoroindolin-2-one allows for the exploration of antioxidant properties, which is significant in the context of oxidative stress-related diseases .

Anticancer Research

Derivatives of 6-Bromo-4-fluoroindolin-2-one have been evaluated for their cytotoxic effects against various cancer cell lines. Some synthesized compounds have shown promising results, indicating the potential for further development as anticancer agents .

Safety and Hazards

The safety information for “6-Bromo-4-fluoroindolin-2-one” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

6-bromo-4-fluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVVSMMNEZBZDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoroindolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)